1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea
Description
The compound 1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position and a methyl group at the 6-position. The urea functional group bridges the heterocyclic core to a 4-nitrophenyl moiety. This structure combines electron-withdrawing groups (cyano, nitro) and a hydrogen-bonding urea group, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
1-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-2-7-13-14(9-18)16(25-15(13)8-10)20-17(22)19-11-3-5-12(6-4-11)21(23)24/h3-6,10H,2,7-8H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEAADPQCDYVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[b]thiophene core with cyano and nitrophenyl substituents. Its molecular formula is with a molecular weight of 400.95 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have demonstrated significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of anti-apoptotic proteins and modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Compounds with similar scaffolds have shown promising antimicrobial activities. In vitro studies have indicated that certain derivatives possess effective inhibition against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 20 to 25 µg/mL against various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds in this class are also noteworthy. They have been found to inhibit key inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
- Antitumor Study : A study focused on a series of urea derivatives similar to the target compound demonstrated that modifications in the substituents could enhance antitumor activity significantly. The study evaluated these compounds against several cancer cell lines and established structure-activity relationships (SAR), identifying optimal configurations for enhanced efficacy .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related thiophene-based compounds against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions led to increased potency, suggesting avenues for further development in antimicrobial therapies .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its anticancer activity. Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit properties that can inhibit tumor growth by targeting microtubule assembly. A study by Abdel-Rahman et al. (2021) highlighted how similar compounds can destabilize tubulin polymerization, leading to mitotic arrest in cancer cells. The compound was shown to induce apoptosis by increasing levels of caspase 3 and 9 and inhibiting WEE1 kinase, which is crucial for cell cycle regulation. Formulating this compound into PLGA nanoparticles enhanced its antitumor efficacy significantly compared to its soluble form.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses. In vitro studies have shown that related urea derivatives can effectively inhibit COX enzymes with IC50 values ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory properties.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antiviral activity against various RNA viruses. For instance, certain substitutions on the compound have led to effective concentrations (EC50) ranging from 0.20 to 0.35 μM against viral strains such as Dengue virus.
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor effects of tetrahydrobenzo[b]thiophene derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, derivatives of the compound showed substantial inhibition of edema compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This suggests potential applications in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
Core Structure Variations: The target compound shares the tetrahydrobenzo[b]thiophene core with and 6 but differs from and 3, which use non-hydrogenated benzo[b]thiophene or dimethoxy-substituted analogs.
Functional Group Impact: Urea vs. Thiourea: The target’s urea group (NH–CO–NH) contrasts with the thiourea (NH–CS–NH) in , which may alter hydrogen-bonding capacity and metabolic stability . In 6f, this group is part of a piperazine ring, whereas it is directly attached to the phenyl group in the target .
Synthesis and Purification: Similar compounds (e.g., 7f, 6f) are synthesized via nucleophilic substitution or condensation reactions, followed by recrystallization (ethanol/hexane or ethanol/methanol mixtures). The target compound likely follows analogous steps .
Physical Properties: Melting points for nitro-containing analogs range widely (138–273°C). The target’s cyano and nitro groups may increase polarity, suggesting a higher melting point than 7f but lower than 5e, which has a rigid pyridine core .
Biological Activity: While 5e and related urea derivatives in show anticancer activity, the target’s bioactivity remains unstudied.
Q & A
Q. How can researchers validate unexpected reactivity or stability issues observed during synthesis?
- Methodological Answer :
- Stability Studies : Expose the compound to accelerated degradation conditions (e.g., UV light, humidity) and monitor decomposition via HPLC .
- Mechanistic Probes : Introduce radical scavengers or chelating agents during synthesis to identify reactive intermediates (e.g., nitroso byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
